molecular formula C13H9Cl3N2S B5796279 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea

Cat. No.: B5796279
M. Wt: 331.6 g/mol
InChI Key: IJBUPJRCSDUQAR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chlorophenyl groups attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 3-chloroaniline with 3,4-dichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Synthetic Route:

  • Dissolve 3-chloroaniline in dichloromethane.
  • Add 3,4-dichlorophenyl isothiocyanate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of the thiourea moiety can lead to the formation of sulfonyl derivatives.
  • Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction:

  • Reduction of the compound can result in the formation of amines.
  • Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution:

  • The chlorophenyl groups can undergo nucleophilic substitution reactions.
  • Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products:

  • Sulfonyl derivatives from oxidation.
  • Amines from reduction.
  • Substituted thioureas from nucleophilic substitution.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea has several scientific research applications:

Chemistry:

  • Used as a reagent in organic synthesis.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial properties.

Medicine:

  • Explored for its potential use in drug development.
  • Evaluated for its anticancer activity.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 1-Phenyl-3-(3,4-dichlorophenyl)thiourea
  • 1-(3-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea

Uniqueness:

  • The presence of both 3-chlorophenyl and 3,4-dichlorophenyl groups imparts unique chemical reactivity and biological activity.
  • The compound’s specific substitution pattern enhances its potential as a versatile reagent and bioactive molecule.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2S/c14-8-2-1-3-9(6-8)17-13(19)18-10-4-5-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBUPJRCSDUQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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